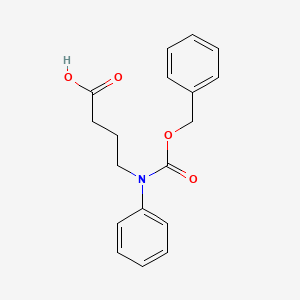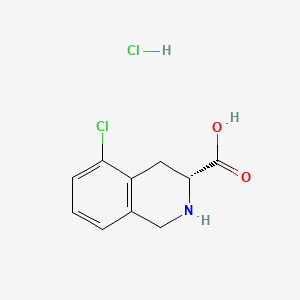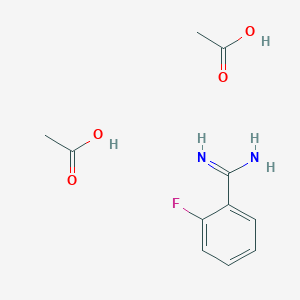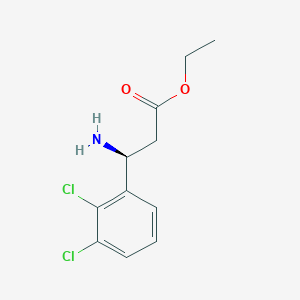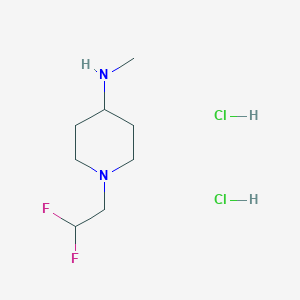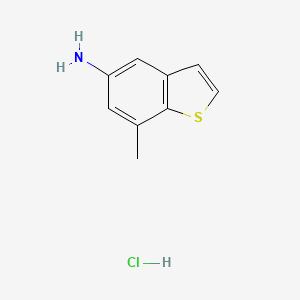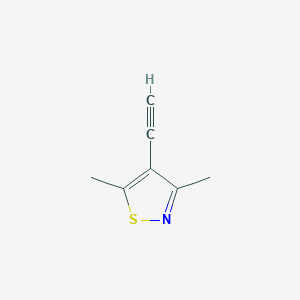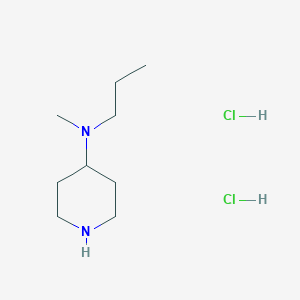![molecular formula C14H25NO4 B15307783 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid CAS No. 2352637-34-2](/img/structure/B15307783.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an aminoethyl group protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Protection of the amine group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the cyclohexane ring: The protected aminoethyl group is then introduced to a cyclohexane ring through a nucleophilic substitution reaction. This step may involve the use of a suitable leaving group and a nucleophile to facilitate the substitution.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine group.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve the use of reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is the free amine group.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine group. This property is exploited in various synthetic pathways to achieve selective reactions.
相似化合物的比较
Similar Compounds
- 4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
Uniqueness
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a cyclohexane ring with a protected aminoethyl group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the protection of amine groups during complex reactions.
属性
CAS 编号 |
2352637-34-2 |
|---|---|
分子式 |
C14H25NO4 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
QNGOUBIUZJXURL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC1CCC(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


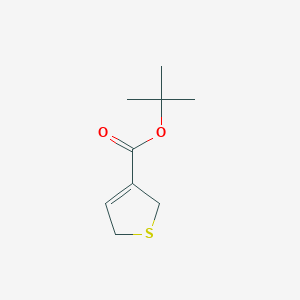
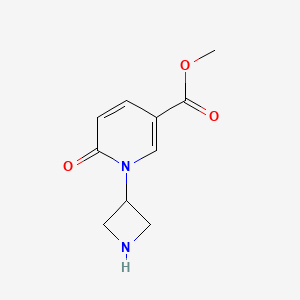

![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)
